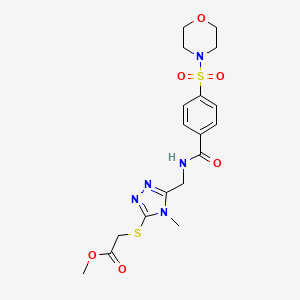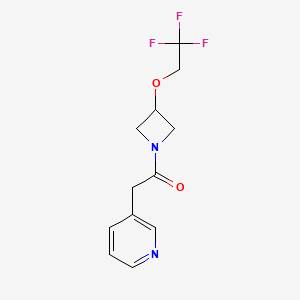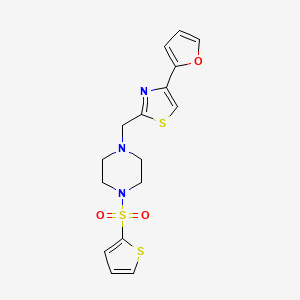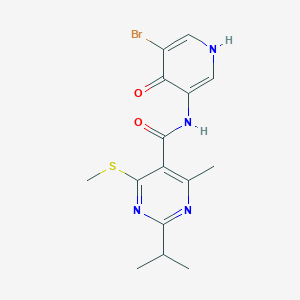
methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities and are of significant interest in pharmaceutical research due to their potential as medicinal drugs with applications as anticonvulsants, analgesics, antitumor, and antibacterial agents .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the reaction of various starting materials such as thioacetate acids or thiocyanatopropanoates with other reagents to introduce the triazole ring. For instance, methyl 3-aryl-2-thiocyanatopropanoates have been obtained by reacting methyl acrylate with arenediazonium salts and KSCN in the presence of copper(II) acetate . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the study of a related compound where the crystal structure was determined and compared with theoretical calculations . The molecular structure is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the triazole ring. For example, compounds with an azomethine group have been synthesized by reacting 1,2,4-triazole derivatives with aldehydes and morpholine . These reactions are important for the modification and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for the practical application of the compound as a pharmaceutical agent. The IR spectrum can provide information about the functional groups present in the compound, such as NH, C=N, C–S, and COO-H groups, which are characteristic of the 1,2,4-triazole nucleus and its substituents . The HPLC-DAD method has been developed to determine the active pharmaceutical ingredient (API) in a related potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate substance, indicating the importance of analytical methods in quality control .
Aplicaciones Científicas De Investigación
Polymorphism in Thiotriazoline Derivatives
Methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate and related compounds exhibit polymorphism, impacting their crystal structure based on crystallization conditions. Two polymorphic modifications, orthorhombic and monoclinic, have been identified, with the orthorhombic form being more isotropic and formed under kinetic control, whereas the monoclinic form, more anisotropic, results from thermodynamically controlled crystallization. This difference in polymorphism is attributed to the presence or absence of non-charge-assisted hydrogen bonds within the structures (Shishkina et al., 2017).
Antimicrobial and Analgesic Activities
Derivatives of this compound class have been synthesized for potential use in medical applications, including analgesic-anti-inflammatory and antimicrobial activities. These activities are based on the structural modifications of the core triazole moiety, exploring the biological effects of various substitutions at the molecule's periphery (Salgın-Gökşen et al., 2007).
Design for Antimicrobial Agents
The compound's derivatives have been designed and synthesized with a focus on antimicrobial properties. By modifying the molecular structure, researchers aim to improve the activity against a broad spectrum of microorganisms. These efforts are part of a larger trend in developing novel antimicrobial agents to combat resistant strains of bacteria and fungi (Sahin et al., 2012).
Structural Studies and Synthetic Pathways
Extensive structural studies and synthetic methodologies have been developed for compounds within this class, elucidating the chemical properties and reaction mechanisms that govern their formation and function. These insights are crucial for optimizing their synthesis and enhancing their applicability in various scientific and pharmacological fields (Kim & Kim, 2000).
Propiedades
IUPAC Name |
methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6S2/c1-22-15(20-21-18(22)30-12-16(24)28-2)11-19-17(25)13-3-5-14(6-4-13)31(26,27)23-7-9-29-10-8-23/h3-6H,7-12H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEARVWODGNOEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)




![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)



![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)
